5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Overview
Description
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes methoxy groups at positions 5 and 8, a carboxylic acid group at position 2, and a keto group at position 4 on the quinoline ring. Its molecular formula is C12H11NO5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the acylation of 4,5-dimethoxyanthranilic acid with malonyl chloride, followed by cyclization under basic conditions. The reaction conditions often include the use of triethylamine as a base and solvents like ethanol for recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional carbonyl groups, while reduction can produce hydroxyquinoline derivatives .
Scientific Research Applications
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Similar structure but with methoxy groups at positions 5 and 7.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at position 4 instead of a keto group.
Uniqueness
5,8-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and carboxylic acid functionality make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
5428-14-8 |
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Molecular Formula |
C12H11NO5 |
Molecular Weight |
249.22 g/mol |
IUPAC Name |
5,8-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO5/c1-17-8-3-4-9(18-2)11-10(8)7(14)5-6(13-11)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
XSOWVTSDTRMVPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=O)C=C(NC2=C(C=C1)OC)C(=O)O |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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